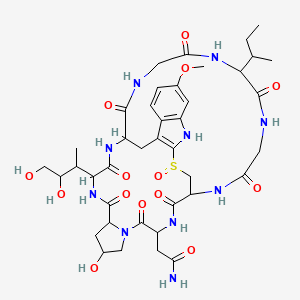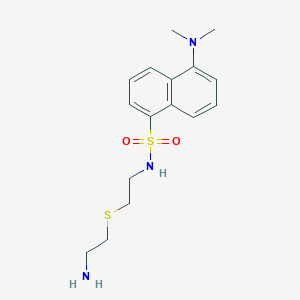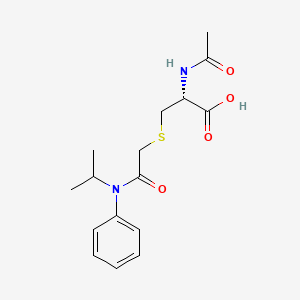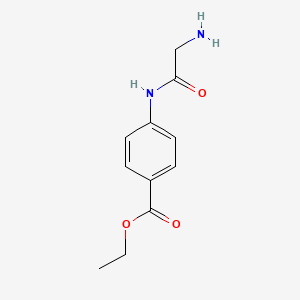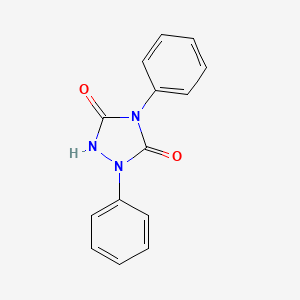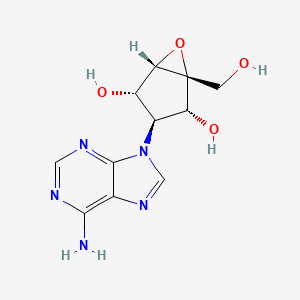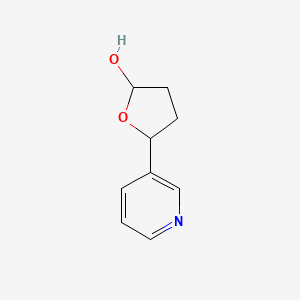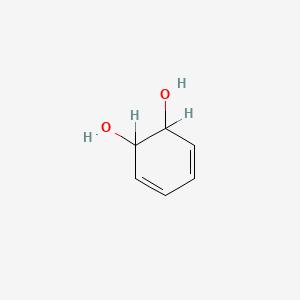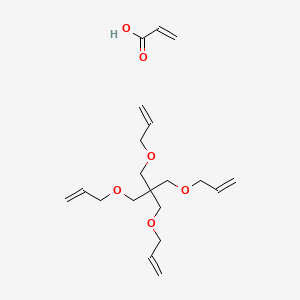
Cacap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cacap is a high molecular weight, crosslinked polymer. It is synthesized from acrylic acid and allyl pentaerythritol, resulting in a compound with unique properties such as high viscosity, excellent stability, and bioadhesive capabilities. This copolymer is widely used in various industries, including pharmaceuticals, cosmetics, and coatings, due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acrylic acid-allyl pentaerythritol copolymer typically involves free radical polymerization. The process begins with the polymerization of acrylic acid in the presence of a crosslinking agent, allyl pentaerythritol. The reaction is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the copolymer is produced using large-scale polymerization reactors. The reaction conditions are carefully monitored to ensure consistent product quality. The polymerization process involves the gradual addition of monomers and crosslinking agents, followed by purification and drying steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cacap undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can convert carboxylic acid groups to alcohols.
Substitution: The copolymer can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Cacap has numerous scientific research applications:
Chemistry: Used as a rheology modifier and stabilizer in various chemical formulations.
Biology: Employed in the development of bioadhesive materials for drug delivery systems.
Medicine: Utilized in controlled-release drug formulations and wound care products.
Mechanism of Action
The mechanism of action of acrylic acid-allyl pentaerythritol copolymer involves its ability to form hydrogen bonds and interact with various molecular targets. The copolymer’s high molecular weight and crosslinked structure enable it to create a stable network, which enhances its bioadhesive and rheological properties. These interactions are crucial for its applications in drug delivery and other biomedical fields .
Comparison with Similar Compounds
Similar Compounds
Carbopol homopolymers: Acrylic acid crosslinked with allyl sucrose.
Carbopol copolymers: Acrylic acid and C10-C30 alkyl acrylate crosslinked with allyl pentaerythritol.
Carbopol interpolymers: Carbomer homopolymer or copolymer containing a block copolymer of polyethylene glycol and a long chain alkyl acid ester.
Uniqueness
Cacap stands out due to its unique combination of high viscosity, excellent stability, and bioadhesive properties. These characteristics make it particularly suitable for applications requiring controlled release, bioadhesion, and rheology modification .
Properties
CAS No. |
30049-31-1 |
|---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,3-bis(prop-2-enoxy)-2,2-bis(prop-2-enoxymethyl)propane;prop-2-enoic acid |
InChI |
InChI=1S/C17H28O4.C3H4O2/c1-5-9-18-13-17(14-19-10-6-2,15-20-11-7-3)16-21-12-8-4;1-2-3(4)5/h5-8H,1-4,9-16H2;2H,1H2,(H,4,5) |
InChI Key |
ZMDJKAIHXGDBPL-UHFFFAOYSA-N |
SMILES |
C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O |
Canonical SMILES |
C=CCOCC(COCC=C)(COCC=C)COCC=C.C=CC(=O)O |
Synonyms |
acrylic acid-allyl pentaerythritol copolymer CACAP SAKAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


